molecular formula C10H13N2NaO2 B13285309 Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate

Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate

Cat. No.: B13285309
M. Wt: 216.21 g/mol
InChI Key: DSJSRBQJBWMGPH-UHFFFAOYSA-M
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Description

Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is a chemical compound that features an imidazole ring attached to a cyclohexane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the compound’s availability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.

Scientific Research Applications

Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

    Metronidazole: An antibiotic with an imidazole ring, used to treat infections.

Uniqueness: Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is unique due to its combination of an imidazole ring with a cyclohexane carboxylate group. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H13N2NaO2

Molecular Weight

216.21 g/mol

IUPAC Name

sodium;2-imidazol-1-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H14N2O2.Na/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12;/h5-9H,1-4H2,(H,13,14);/q;+1/p-1

InChI Key

DSJSRBQJBWMGPH-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C(C1)C(=O)[O-])N2C=CN=C2.[Na+]

Origin of Product

United States

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